
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a t-butyl group at the alpha position and a benzyl ester at the gamma position, along with a hydrochloride salt. It is commonly used in organic synthesis and has applications in the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride typically involves the esterification of L-glutamic acid. One common method includes the reaction of L-glutamic acid with t-butyl alcohol and benzyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Hydrolysis: Yields L-glutamic acid and the corresponding alcohols (t-butyl alcohol and benzyl alcohol).
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of protein modifications and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release L-glutamic acid, which can then participate in various biochemical pathways. The t-butyl and benzyl groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride
- L-Glutamic acid alpha-tert-butyl ester
- L-Glutamic acid gamma-benzyl ester
Uniqueness
L-Glutamic acid-alpha-t-butyl-gamma-benzyl ester hydrochloride is unique due to the presence of both t-butyl and benzyl ester groups, which provide distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .
Properties
Molecular Formula |
C16H24ClNO4 |
|---|---|
Molecular Weight |
329.82 g/mol |
IUPAC Name |
(2R)-2-amino-4-benzyl-2-tert-butylpentanedioic acid;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-15(2,3)16(17,14(20)21)10-12(13(18)19)9-11-7-5-4-6-8-11;/h4-8,12H,9-10,17H2,1-3H3,(H,18,19)(H,20,21);1H/t12?,16-;/m0./s1 |
InChI Key |
SRTYZIHKVIHVKP-LDYGMWQQSA-N |
Isomeric SMILES |
CC(C)(C)[C@](CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl |
Canonical SMILES |
CC(C)(C)C(CC(CC1=CC=CC=C1)C(=O)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


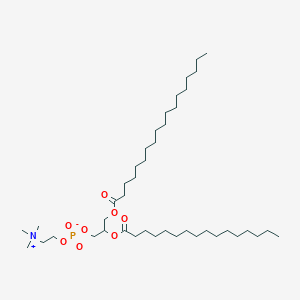

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)
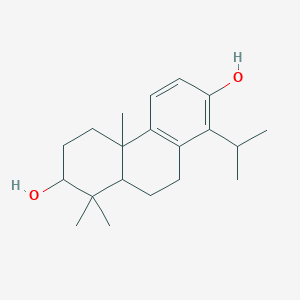
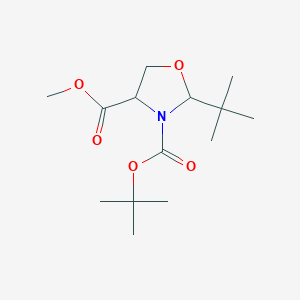
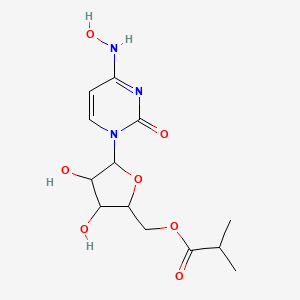
![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)
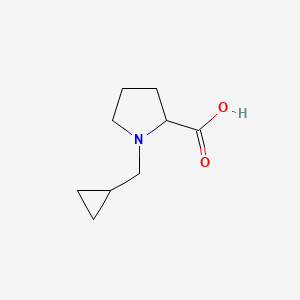
![Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)
![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
